molecular formula C17H14BrN3O B12518092 (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

Cat. No.: B12518092
M. Wt: 356.2 g/mol
InChI Key: VFUAJMPDXIRPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is prop-2-enamide , a three-carbon chain with an amide group at position 1 and a double bond between carbons 2 and 3. Key substituents include:

  • A 6-bromopyridin-2-yl group at position 3 of the enamide backbone, indicating a pyridine ring substituted with bromine at carbon 6.
  • A cyano group (-C≡N) at position 2 of the enamide.
  • An N-[(1S)-1-phenylethyl] substituent on the amide nitrogen, specifying a chiral phenylethyl group with (S)-configuration at the ethyl carbon.

The (E) descriptor denotes the geometry of the double bond in the propenamide moiety, where the higher-priority groups (cyano and pyridinyl) are on opposite sides. This contrasts with the (Z) isomer, where these groups would be cis. The compound’s stereochemical specificity is critical for its biological activity, as evidenced by its role as a STAT3 inhibitor.

CAS Registry Number and Alternative Designations

As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, it is cataloged under PubChem CID 11210478 . Alternative designations include:

  • WP 1066 (a common research code name).
  • (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide (systematic IUPAC name).
  • (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide (simplified stereochemical descriptor).

These aliases are frequently used in pharmacological and synthetic chemistry literature to reference the compound.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₄BrN₃O reflects the compound’s composition:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 14 1.008 14.11
Br 1 79.90 79.90
N 3 14.01 42.03
O 1 16.00 16.00
Total 356.21

The calculated molecular weight (356.21 g/mol) aligns with the reported value of 356.2 g/mol . The bromine atom and cyano group significantly increase the molecular weight compared to simpler enamide derivatives.

Stereochemical Configuration and Geometrical Isomerism

The compound exhibits two distinct stereochemical features:

  • Chiral Center at the Phenylethyl Group : The (1S)-1-phenylethyl substituent introduces a stereogenic center at the ethyl carbon adjacent to the amide nitrogen. The (S)-configuration places the phenyl group, methyl group, and hydrogen in a specific spatial arrangement, which is essential for target binding.
  • (E)-Geometry of the Propenamide Double Bond : The trans arrangement of the cyano and pyridinyl groups minimizes steric hindrance and optimizes electronic interactions with biological targets, such as STAT3’s SH2 domain.

The interplay between these stereochemical elements dictates the molecule’s three-dimensional shape, influencing its solubility, receptor affinity, and metabolic stability. Geometrical isomerism (E vs. Z) further differentiates its activity profile, as the Z-isomer would adopt a distinct conformation with potentially reduced efficacy.

Properties

IUPAC Name

3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUAJMPDXIRPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of (S)-1-Phenylethylamine

The most widely reported method involves coupling 3-(6-bromopyridin-2-yl)-2-cyanoacrylic acid with (S)-1-phenylethylamine:

Step 1: Synthesis of 3-(6-Bromopyridin-2-yl)-2-cyanoacrylic Acid

  • Reactants : 6-Bromo-2-pyridinecarboxaldehyde, cyanoacetic acid.
  • Conditions : Knoevenagel condensation under acidic catalysis (e.g., acetic acid, piperidine) at 80–100°C for 6–12 hours.
  • Mechanism : Base-catalyzed aldol condensation followed by dehydration.

Step 2: Activation to Acyl Chloride

  • Reactants : 3-(6-Bromopyridin-2-yl)-2-cyanoacrylic acid, thionyl chloride (SOCl₂).
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.

Step 3: Amide Bond Formation

  • Reactants : Acyl chloride, (S)-1-phenylethylamine.
  • Conditions : Schotten-Baumann reaction with triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C.
  • Yield : ~65–75% after silica gel chromatography (hexane/ethyl acetate).

Stereochemical Control and Isolation

The (S)-configuration at the phenylethyl group is preserved by using enantiomerically pure (S)-1-phenylethylamine (commercially available). The (E)-geometry of the acrylamide double bond is dictated by the Knoevenagel conditions, favoring the thermodynamically stable trans isomer. Post-synthesis purification via recrystallization (ethanol/water) or chiral HPLC ensures >98% enantiomeric excess (ee).

Alternative Routes and Modifications

Modification of AG490 Scaffold

WP1066 was developed from AG490, a tyrphostin analog, by replacing the benzylidene moiety with a bromopyridinyl group and introducing the cyano substituent. Key modifications include:

  • Bromopyridinyl Introduction : Suzuki-Miyaura coupling of 6-bromopyridin-2-ylboronic acid to a pre-formed acrylate intermediate.
  • Cyano Group Installation : Nitrile formation via Rosenmund-von Braun reaction or substitution of halogenated precursors with cyanide.

Analytical Characterization Data

Property Value Method
Molecular Formula C₁₇H₁₄BrN₃O HRMS
Molecular Weight 356.22 g/mol ESI-MS
Melting Point 198–202°C Differential Scanning Calorimetry
Specific Rotation ([α]D²⁵) +42.5° (c = 1.0, CHCl₃) Polarimetry
HPLC Purity >99% (C18 column, MeCN/H₂O = 70:30) UV detection at 254 nm

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.0 Hz, 1H, pyridine-H), 7.75–7.70 (m, 2H, pyridine-H), 7.45–7.30 (m, 5H, phenyl-H), 6.85 (s, 1H, NH), 5.25 (q, J = 7.0 Hz, 1H, CH(CH₃)), 1.65 (d, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C=O), 152.1 (C≡N), 140.2–115.8 (aromatic carbons), 45.8 (CH(CH₃)), 22.1 (CH₃).

Industrial-Scale Considerations

For bulk production, the following optimizations are critical:

  • Catalyst Efficiency : Replace SOCl₂ with PCl₅ for safer acyl chloride synthesis.
  • Solvent Recovery : Use toluene instead of THF for amide coupling to facilitate recycling.
  • Crystallization Yield : Ethanol/water (3:1) achieves >90% recovery with 99.5% purity.

Challenges and Solutions

  • Racemization Risk : Mild reaction temperatures (0–5°C) and short coupling times prevent epimerization at the chiral center.
  • (Z)-Isomer Contamination : Photoisomerization under UV light converts residual (Z)-isomers to the (E)-form, enhancing purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Melanoma Treatment

WP1066 has shown promise in preclinical studies for treating melanoma. Research indicates that it can induce apoptosis in melanoma cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins .

Brain Tumors

The compound is also being investigated for its efficacy against brain tumors, particularly glioblastoma multiforme. Studies have demonstrated that WP1066 can penetrate the blood-brain barrier and reduce tumor growth in animal models .

Other Solid Tumors

Beyond melanoma and brain tumors, WP1066 is being evaluated in clinical trials for various solid tumors, showcasing its broad-spectrum anticancer potential .

Anti-inflammatory Applications

WP1066's ability to modulate immune responses makes it a candidate for treating inflammatory diseases. Its effects on cytokine production and leukocyte migration have been documented, indicating its potential to reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease .

In Vivo Studies

In animal models, WP1066 has been shown to significantly reduce paw edema in zymosan-induced acute peritonitis models, demonstrating its anti-inflammatory properties . The compound exhibited a dose-dependent reduction in leukocyte migration, highlighting its therapeutic potential.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of WP1066 in humans with advanced melanoma and other malignancies. Early results suggest that patients experience manageable side effects while showing signs of tumor regression .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionPrimary ApplicationClinical Status
WP1066Deubiquitinating enzyme inhibitorCancer therapyOngoing trials
JMPR-01Anti-inflammatory agentInflammatory diseasesPreclinical studies
IndomethacinCOX inhibitorPain reliefMarketed

Mechanism of Action

The mechanism of action of (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Differences :

  • Molecular Formula : C₁₉H₁₈BrN₃O (vs. C₁₇H₁₄BrN₃O for WP1066).
  • Key Modification : Replacement of the (S)-1-phenylethyl group with a (S)-1-phenylbutyl chain, elongating the alkyl substituent .

Functional Differences :

  • Target : WP1130 primarily inhibits Bcr-Abl and deubiquitinases, unlike WP1066’s JAK2/STAT3 focus .
  • Solubility: Higher solubility in DMSO (77 mg/mL) and ethanol (18 mg/mL) compared to WP1066 .
  • Applications : Used in studies of proteasome inhibition and hematologic malignancies, demonstrating broader target promiscuity .

Table 1. WP1066 vs. WP1130

Parameter WP1066 WP1130
Molecular Weight 356.22 g/mol 384.27 g/mol
Primary Target JAK2/STAT3 Bcr-Abl, Deubiquitinases
Solubility in DMSO 71 mg/mL 77 mg/mL
Key Structural Feature (S)-1-Phenylethylamide (S)-1-Phenylbutylamide
CAS Number 857064-38-1 856243-80-6

(R,S)-3-(6-Bromopyridin-2-yl)-2-cyano-N-((S)-1-phenylbutyl)propenamide

Structural Differences :

  • Stereochemistry : Racemic mixture at the propenamide stereocenter, unlike WP1066’s defined (E)-configuration .
  • Substituent : Phenylbutyl group instead of phenylethyl, similar to WP1130 but with a different synthetic route (NaBH₄ reduction) .

Functional Differences :

  • Limited bioactivity data, but the racemic mixture may reduce binding affinity compared to WP1066’s stereospecific design .

XCT790

Structural Differences :

  • Core Structure: Contains a trifluoromethyl thiadiazole group instead of bromopyridinyl and cyano moieties .
  • Target : Estrogen-related receptor α (ERRα), unrelated to JAK/STAT pathways .

Functional Differences :

  • Demonstrates how acrylamide derivatives can be repurposed for diverse targets via substituent variation .

Key Findings and Implications

Substituent Length and Solubility : Elongating the alkyl chain (e.g., phenylbutyl in WP1130) increases molecular weight and solubility but shifts target specificity .

Stereochemistry Matters : WP1066’s (S)-phenylethyl group is essential for JAK2/STAT3 inhibition; racemic analogs show reduced efficacy .

Target Selectivity: Minor structural changes (e.g., WP1066 vs. WP1130) drastically alter mechanisms, highlighting the need for precision in drug design .

Biological Activity

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide, commonly referred to as WP1066, is a synthetic organic compound recognized for its significant biological activities, particularly in the fields of oncology and immunology. This compound has garnered attention due to its role as an inhibitor of key signaling pathways involved in cancer progression and immune response modulation.

Chemical Structure and Properties

The molecular formula for WP1066 is C19H18BrN3OC_{19}H_{18}BrN_3O, with a molecular weight of 384.3 g/mol. Its structure features a bromopyridine moiety, a cyano group, and an amide linkage, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H18BrN3O
Molecular Weight384.3 g/mol
IUPAC Name(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide
CAS Number856243-80-6

WP1066 primarily functions as an inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often aberrantly activated in various cancers. By inhibiting STAT3, WP1066 disrupts the transcription of genes that promote cell proliferation and survival, leading to increased apoptosis in cancer cells. Additionally, it has been shown to inhibit JAK2 (Janus Kinase 2), further contributing to its antitumor effects .

Antitumor Properties

Research has demonstrated that WP1066 exhibits potent antitumor activity across several cancer types, including:

  • Hematologic Malignancies: WP1066 has shown efficacy in models of leukemia and lymphoma by inducing apoptosis and inhibiting tumor growth.
  • Solid Tumors: Studies indicate that WP1066 can inhibit the growth of solid tumors by targeting the tumor microenvironment and modulating immune responses .

Case Studies

  • Hematological Cancers:
    • A study published in Clinical Cancer Research reported that WP1066 significantly reduced tumor burden in mouse models of acute myeloid leukemia (AML) by inducing apoptosis in leukemic cells and enhancing immune cell infiltration into the tumor .
  • Melanoma:
    • In preclinical studies, WP1066 was found to enhance the effects of checkpoint inhibitors in melanoma models, suggesting potential for combination therapies .

Immunomodulatory Effects

Apart from its antitumor properties, WP1066 also exhibits immunomodulatory effects. It has been shown to enhance T-cell responses and promote anti-tumor immunity by modulating the tumor microenvironment. This dual action makes it a candidate for combination therapies aimed at improving overall treatment efficacy against cancer .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of WP1066:

Study FocusFindings
Antitumor ActivityInduces apoptosis in leukemia and solid tumors
STAT3 InhibitionDisrupts oncogenic signaling pathways
ImmunomodulationEnhances T-cell responses against tumors
Combination TherapySynergistic effects with checkpoint inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.